molecular formula C15H24N4 B2828297 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2097866-70-9

4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2828297
CAS No.: 2097866-70-9
M. Wt: 260.385
InChI Key: QDUFSXVEJWAOJA-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound featuring a tetrahydroquinazoline core linked to an isopropylpiperazine moiety. This structure is of significant interest in medicinal chemistry, particularly in the research and development of novel anticancer agents. Scientific studies on closely related 4-piperazinyl tetrahydroquinazoline derivatives have demonstrated potent inhibition of tumor cell proliferation . These compounds have shown promising broad-spectrum anticancer activities in vitro, with some analogues exhibiting superior potency to commercial drugs like gefitinib in specific cell lines . The mechanism of action for this chemical class is under investigation but is associated with the interruption of key cellular signaling pathways, potentially involving the inhibition of ERK1/2 and P38 phosphorylation, which can lead to cell cycle arrest at the G0/G1 phase . The tetrahydroquinazoline scaffold is recognized as a privileged structure in drug discovery, with ongoing research exploring its diverse pharmacological potential . This product is intended for research purposes such as in vitro biological screening, assay development, and as a building block for further chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUFSXVEJWAOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(Propan-2-yl)piperazine with a suitable quinazoline derivative in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as dimethylformamide (DMF) or toluene, with the addition of a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s propan-2-yl group on piperazine contrasts with bulkier groups like pyrazole-pyrimidine in or dimeric structures in . Smaller substituents (e.g., chlorine in ) may reduce steric hindrance but increase polarity.
  • Core Modifications : Tetrahydroquinazoline derivatives with sulfur-containing groups (e.g., methylsulfanyl in ) exhibit distinct electronic properties compared to nitrogen-rich analogs.

Pharmacological Implications

While direct activity data for the target compound is unavailable in the provided evidence, insights can be extrapolated from analogs:

  • Anticonvulsant Activity : Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines demonstrated anticonvulsant effects in rodent models . The propan-2-yl group may enhance blood-brain barrier penetration compared to unsubstituted piperazines.
  • Receptor Binding : Bulky substituents (e.g., pyrazole-pyrimidine in ) could hinder binding to certain targets, whereas smaller groups (e.g., chlorine in ) may favor interactions with hydrophilic binding pockets.
  • Metabolic Stability : Thioether-containing analogs (e.g., ) may exhibit slower oxidative metabolism compared to amine-rich structures.

Q & A

Q. What are the standard protocols for synthesizing 4-[4-(Propan-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline?

The synthesis typically involves multi-step organic reactions, starting with the condensation of tetrahydroquinazoline derivatives with substituted piperazines. Key steps include:

  • Cyclocondensation : Formation of the tetrahydroquinazoline core using reagents like POCl₃ or NH₃ under controlled temperatures (80–120°C) .
  • Piperazine coupling : Reaction with 4-(propan-2-yl)piperazine under nucleophilic substitution conditions, often in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures .

Q. How is the compound structurally characterized?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., piperazine N–CH(CH₃)₂ at δ ~2.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~316) .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies optimize synthetic yield for derivatives with modified piperazine substituents?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine .
  • Catalysis : KI or K₂CO₃ improves substitution efficiency in piperazine coupling .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., ring-opening of tetrahydroquinazoline) .
  • Post-synthetic modifications : Introducing electron-withdrawing groups (e.g., acetyl) via reductive amination or acylation .

Q. How do structural analogs inform structure-activity relationships (SAR) for biological targets?

  • Core modifications : Replacing tetrahydroquinazoline with pyrimidine reduces affinity for serotonin receptors but increases dopamine receptor binding .
  • Substituent effects : Bulky groups (e.g., propan-2-yl on piperazine) enhance lipophilicity, improving blood-brain barrier penetration .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with GPCRs, guiding rational design .

Q. How are data contradictions resolved when assessing biological activity across studies?

  • Replication : Independent validation of assays (e.g., radioligand binding, cAMP assays) under standardized conditions .
  • Meta-analysis : Cross-referencing IC₅₀ values from multiple sources (e.g., PubChem, ChEMBL) to identify outliers .
  • Experimental controls : Including reference compounds (e.g., clozapine for dopamine receptors) to calibrate activity thresholds .

Q. What methodologies assess the compound’s in vitro and in vivo biological activity?

  • In vitro :
    • Enzyme inhibition : Fluorescence-based assays (e.g., CYP450 inhibition using fluorogenic substrates) .
    • Receptor binding : Competitive displacement assays with ³H-labeled ligands (e.g., ³H-spiperone for D₂ receptors) .
  • In vivo :
    • Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations in rodent models .
    • Behavioral studies : Rotarod tests for motor coordination deficits (neurotoxicity screening) .

Methodological Challenges

Q. How are stability issues addressed during storage and handling?

  • Storage : Lyophilized powders stored at –20°C under argon to prevent oxidation .
  • Degradation monitoring : Periodic HPLC analysis detects hydrolytic byproducts (e.g., piperazine cleavage) .

Q. What analytical techniques resolve impurities in final products?

  • Preparative HPLC : Isolates impurities >0.1% using gradient elution .
  • Mass-directed purification : Combines LC-MS to identify and collect target fractions .

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